9-azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane] hydrochloride
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Overview
Description
9-Azaspiro[bicyclo[331]nonane-3,1'-cyclopropane] hydrochloride is a complex organic compound characterized by its unique bicyclic structure incorporating a spiro linkage and a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane] hydrochloride typically involves multiple steps, starting with the construction of the bicyclic framework. One common approach is the cyclization of appropriately substituted precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pressure to ensure the formation of the desired spiro structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and purity while minimizing by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane] hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium(VI) oxide may be used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide or halides.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 9-azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane] hydrochloride has been studied for its potential biological activity. It may interact with specific enzymes or receptors, offering insights into biological processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it may be used as a lead compound for drug development. Its ability to modulate biological targets makes it a candidate for therapeutic applications.
Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its structural properties and reactivity.
Mechanism of Action
The mechanism by which 9-azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane] hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to desired outcomes in biological or medicinal applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
9-oxa-3,7-dithiabicyclo[3.3.1]nonane
9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Uniqueness: 9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane] hydrochloride stands out due to its unique spiro structure and the presence of a nitrogen atom within the ring system. This distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
2408968-51-2 |
---|---|
Molecular Formula |
C10H18ClN |
Molecular Weight |
187.7 |
Purity |
95 |
Origin of Product |
United States |
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